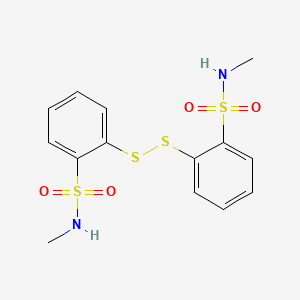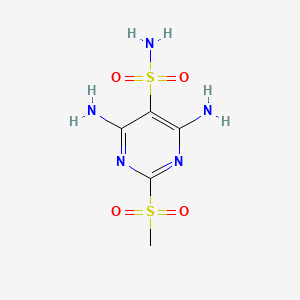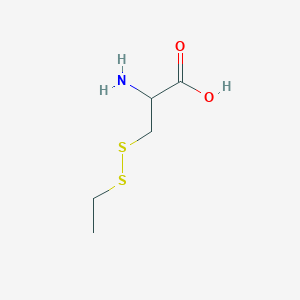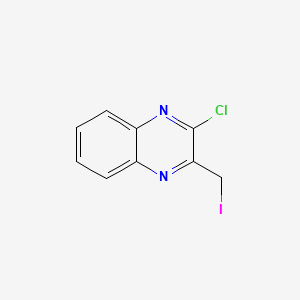
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline typically involves the condensation of o-phenylenediamine with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Medicine: The compound has been investigated for its potential use as an antimicrobial and antiparasitic agent.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline can be compared with other benzimidazole derivatives such as:
2-(1H-benzimidazol-2-yl)-4-chloroaniline: Similar in structure but lacks the N-methyl group, which may affect its biological activity.
2-(1H-benzimidazol-2-yl)-4-methylaniline: Contains a methyl group instead of a chlorine atom, which can influence its reactivity and applications.
2-(1H-benzimidazol-2-yl)-4-nitroaniline: The presence of a nitro group can significantly alter its chemical properties and biological activities
Properties
CAS No. |
16367-95-6 |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline |
InChI |
InChI=1S/C14H12ClN3/c1-16-11-7-6-9(15)8-10(11)14-17-12-4-2-3-5-13(12)18-14/h2-8,16H,1H3,(H,17,18) |
InChI Key |
YTTXTRLDXKUQMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


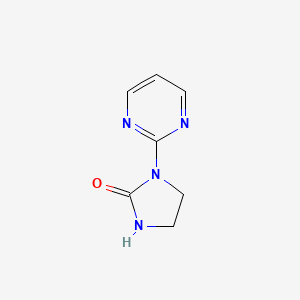
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)

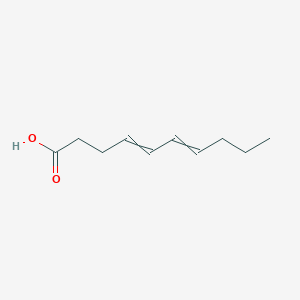
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
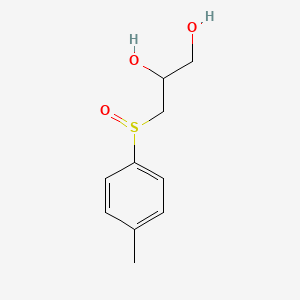
![6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione](/img/structure/B14004053.png)
![4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide](/img/structure/B14004058.png)
